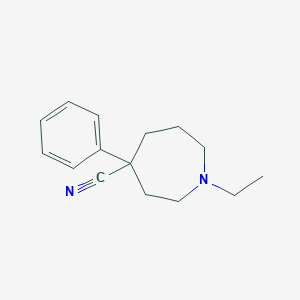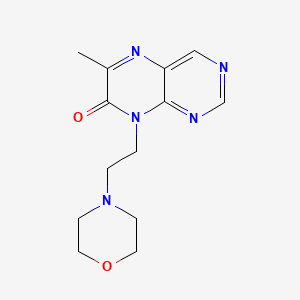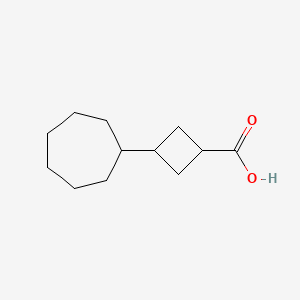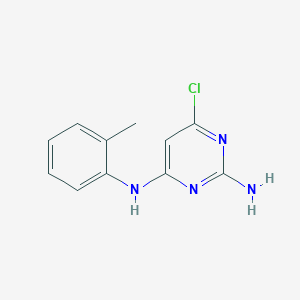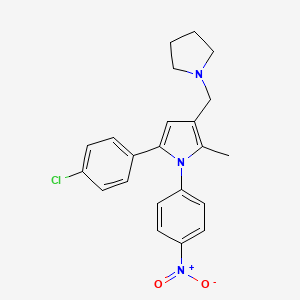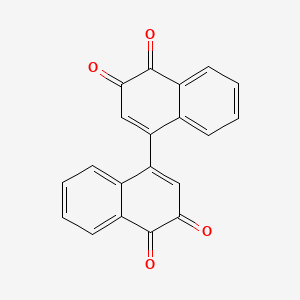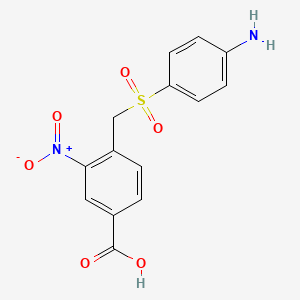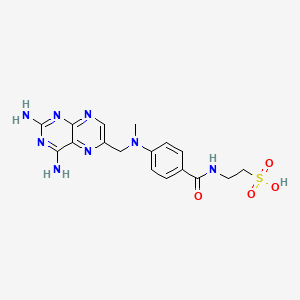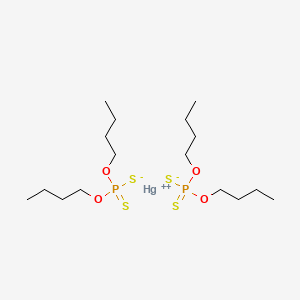![molecular formula C2H6O7P2Zn B12804511 zinc;[methoxy(oxido)phosphoryl] methyl phosphate CAS No. 68867-67-4](/img/structure/B12804511.png)
zinc;[methoxy(oxido)phosphoryl] methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;[methoxy(oxido)phosphoryl] methyl phosphate: is a chemical compound with the molecular formula C₂H₆O₇P₂Zn It is a coordination compound where zinc is bonded to a methoxy(oxido)phosphoryl group and a methyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of zinc;[methoxy(oxido)phosphoryl] methyl phosphate typically involves the reaction of zinc salts with methoxy(oxido)phosphoryl and methyl phosphate precursors. One common method is the reaction of zinc acetate with methoxy(oxido)phosphoryl chloride and methyl phosphate in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Zinc;[methoxy(oxido)phosphoryl] methyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of zinc hydroxide and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation state of zinc can change.
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at varying pH levels.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution Reactions: Reagents such as alkyl halides or other electrophiles can be used.
Major Products Formed:
Hydrolysis: Zinc hydroxide and phosphoric acid derivatives.
Oxidation: Zinc oxide and oxidized phosphorus compounds.
Substitution: Various substituted phosphates depending on the reagents used.
Scientific Research Applications
Chemistry: Zinc;[methoxy(oxido)phosphoryl] methyl phosphate is used in the synthesis of phosphorus-containing polymers and as a catalyst in organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a model compound for studying zinc-phosphate interactions in biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where zinc and phosphorus play a crucial role.
Industry: The compound is used in the production of flame retardants, corrosion inhibitors, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which zinc;[methoxy(oxido)phosphoryl] methyl phosphate exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc can coordinate with oxygen atoms in the phosphate groups, leading to the stabilization of certain molecular structures. This coordination can affect enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Zinc phosphate: Commonly used in coatings and as a corrosion inhibitor.
Zinc methoxyisoporphyrin:
Zinc oxide: Widely used in sunscreens, ointments, and as a catalyst in chemical reactions.
Uniqueness: Zinc;[methoxy(oxido)phosphoryl] methyl phosphate is unique due to its specific coordination environment and the presence of both methoxy and phosphate groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
68867-67-4 |
|---|---|
Molecular Formula |
C2H6O7P2Zn |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
zinc;[methoxy(oxido)phosphoryl] methyl phosphate |
InChI |
InChI=1S/C2H8O7P2.Zn/c1-7-10(3,4)9-11(5,6)8-2;/h1-2H3,(H,3,4)(H,5,6);/q;+2/p-2 |
InChI Key |
PIHPJWYQLQCLEL-UHFFFAOYSA-L |
Canonical SMILES |
COP(=O)([O-])OP(=O)([O-])OC.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


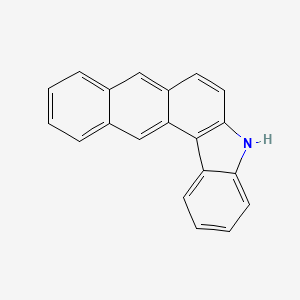
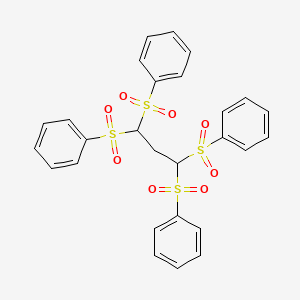
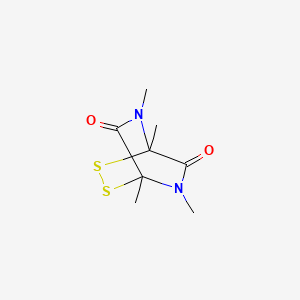
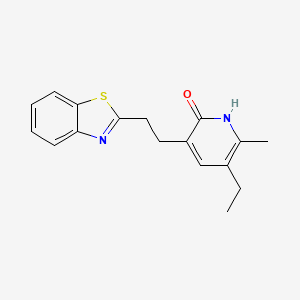
![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
